Hypoxanthine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQSTZJBFJUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045983 | |
| Record name | Hypoxanthine | |
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Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Hypoxanthine | |
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| Record name | Hypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
0.7 mg/mL | |
| Record name | Hypoxanthine | |
| Source | DrugBank | |
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| Record name | Hypoxanthine | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
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CAS No. |
68-94-0 | |
| Record name | Hypoxanthine | |
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| Record name | Hypoxanthine | |
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| Record name | Hypoxanthine | |
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| Record name | hypoxanthine | |
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| Record name | 6H-Purin-6-one, 1,9-dihydro- | |
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| Record name | Hypoxanthine | |
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| Record name | Purin-6(1H)-one | |
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| Record name | HYPOXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Hypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 °C | |
| Record name | Hypoxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04076 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Hypoxanthine in Purine Metabolic Pathways
Purine (B94841) Catabolism and Hypoxanthine (B114508) Generation
Purine catabolism is the metabolic sequence that degrades purine nucleotides, such as those found in DNA and RNA, into uric acid for excretion. This compound is a key molecule generated during this process.
The breakdown of purine nucleosides, adenosine (B11128) and guanosine (B1672433), ultimately leads to the formation of this compound. Adenosine is first converted to inosine (B1671953) by the enzyme adenosine deaminase. patsnap.com Inosine is then a direct precursor to this compound. patsnap.com Guanosine is catabolized to guanine (B1146940), which can be further converted to xanthine (B1682287). taylorandfrancis.com Xanthine is also formed from the oxidation of this compound. researchgate.nethmdb.ca
Inosine monophosphate (IMP) is a central molecule in purine metabolism and is the first nucleotide formed during the synthesis of purines. wikipedia.org IMP can be formed from the deamination of adenosine monophosphate (AMP) by the enzyme AMP deaminase. wikipedia.orgnih.gov When cellular energy levels are low, or there is an excess of purine nucleotides, IMP can be dephosphorylated to form inosine. nih.gov This inosine is then converted to this compound. patsnap.comwikipedia.org
Several key enzymes regulate the production of this compound during the catabolism of purine nucleotides.
Purine nucleoside phosphorylase (PNP) is a crucial enzyme in purine metabolism that catalyzes the reversible conversion of inosine to this compound and ribose-1-phosphate. patsnap.comtaylorandfrancis.comwikipedia.org It also acts on guanosine to form guanine. taylorandfrancis.comwikipedia.org This reaction is a key step in the purine degradation pathway, directly producing this compound from inosine. patsnap.comtaylorandfrancis.comwikipedia.org
Adenosine monophosphate (AMP) deaminase is an enzyme that catalyzes the conversion of AMP to inosine monophosphate (IMP). wikipedia.orgnih.gov As IMP is a precursor to inosine, which is then converted to this compound, the activity of AMP deaminase plays an important role in regulating the flow of purines towards catabolism and thus influences the rate of this compound formation. nih.govnih.gov
Role of Specific Enzymes in this compound Production during Catabolism
Purine Salvage Pathway and this compound Utilization
The purine salvage pathway is a critical recycling process that allows cells to reuse purine bases, including this compound, to synthesize new nucleotides. This pathway is energetically more efficient than de novo (new) synthesis.
The key enzyme in this pathway is This compound-guanine phosphoribosyltransferase (HGPRT) . wikipedia.orgnih.govdroracle.ai HGPRT catalyzes the conversion of this compound to inosine monophosphate (IMP) and guanine to guanosine monophosphate (GMP) by transferring a phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to the purine base. wikipedia.orgnih.govamc.nlwellbeingmagazine.com This reaction effectively salvages this compound, reintroducing it into the pool of purine nucleotides available for DNA and RNA synthesis. wikipedia.orgdroracle.ai
Data Tables
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Function | Pathway |
| Adenosine Deaminase | Converts adenosine to inosine. | Catabolism |
| AMP Deaminase | Converts AMP to IMP. | Catabolism |
| Purine Nucleoside Phosphorylase (PNP) | Converts inosine to this compound. patsnap.comtaylorandfrancis.comwikipedia.org | Catabolism |
| This compound-Guanine Phosphoribosyltransferase (HGPRT) | Converts this compound to IMP. wikipedia.orgnih.govamc.nl | Salvage |
Table 2: Precursors and Products in this compound-Related Reactions
| Precursor | Enzyme | Product |
| Adenosine | Adenosine Deaminase | Inosine |
| AMP | AMP Deaminase | IMP |
| Inosine | Purine Nucleoside Phosphorylase | This compound |
| This compound | This compound-Guanine Phosphoribosyltransferase | IMP |
This compound as a Substrate for Nucleotide Synthesis
This compound serves as a direct precursor for the synthesis of inosine monophosphate (IMP), a pivotal nucleotide from which other purine nucleotides, such as adenosine monophosphate (AMP) and guanosine monophosphate (GMP), are synthesized. researchgate.netwellbeingmagazine.com This salvage process is particularly vital in tissues with high energy demands and cell turnover. The pathway utilizes this compound derived from the degradation of AMP and other sources, converting it back into a usable nucleotide form. bioone.orgphysiology.org This recycling mechanism is an essential component of nucleotide homeostasis. wellbeingmagazine.com
This compound-Guanine Phosphoribosyltransferase (HGPRT) Activity
The key enzyme responsible for the salvage of this compound is this compound-guanine phosphoribosyltransferase (HGPRT). wikipedia.orgrcsb.org This enzyme facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, a reaction that is central to the purine salvage pathway. wellbeingmagazine.comwikipedia.org
HGPRT catalyzes the conversion of this compound and PRPP into inosine monophosphate (IMP) and pyrophosphate. wikipedia.orgamc.nl This reaction is a vital step in the purine salvage pathway, allowing the body to recycle purine bases. wikipedia.org The kinetic mechanism of human HGPRT involves the ordered binding of PRPP first, followed by the purine base. acs.orgnih.gov The subsequent transfer of the phosphoribosyl group is a rapid process. acs.orgnih.gov
| Substrate | Parameter | Value |
|---|---|---|
| This compound | kcat (s-1) | 6.0 |
| Forward reaction rate (s-1) | 131 | |
| IMP | kcat (s-1) | 0.17 |
| Reverse reaction rate (s-1) | 9 |
A deficiency in the HGPRT enzyme leads to a significant disruption of this compound metabolism. wikipedia.orgrarediseases.org This deficiency is the underlying cause of Lesch-Nyhan syndrome, a rare inherited disorder characterized by an overproduction of uric acid and severe neurological problems. wikipedia.orgwikipedia.org In the absence of functional HGPRT, this compound cannot be effectively salvaged into IMP. nih.govresearchgate.net Consequently, this compound accumulates and is shunted into the degradation pathway, leading to increased production of xanthine and subsequently uric acid. nih.govresearchgate.net
Studies in model systems have demonstrated that the loss of HGPRT activity results in elevated levels of this compound and other purine bases. researchgate.net This metabolic disruption has been linked to the neurological dysfunction observed in Lesch-Nyhan syndrome, although the precise mechanisms remain under investigation. taylorandfrancis.comresearchgate.net
Terminal Degradation of this compound
When not utilized in the salvage pathway, this compound is catabolized in a two-step oxidative process that ultimately leads to the formation of uric acid, the final product of purine degradation in humans. hmdb.cadroracle.ai
Oxidation of this compound to Xanthine
The first step in the degradation of this compound is its oxidation to xanthine. wikipedia.orgpatsnap.com This reaction is a critical juncture in purine catabolism, committing the purine base to excretion. nih.govportlandpress.com During this process, xanthine can accumulate as an intermediate before it is further oxidized. nih.gov
Xanthine Oxidase (XO) and Xanthine Dehydrogenase (XDH) Roles in this compound Oxidation
The oxidation of this compound to xanthine is catalyzed by the enzyme xanthine oxidoreductase (XOR), which can exist in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). unibo.ittaylorandfrancis.comnih.gov Both forms catalyze the hydroxylation of this compound to produce xanthine. dovemed.comnih.govresearchgate.net
XDH primarily uses NAD+ as an electron acceptor, while XO preferentially uses molecular oxygen. taylorandfrancis.comyoutube.com The conversion of XDH to XO can be triggered by factors such as hypoxia. researchgate.net In the process of oxidizing this compound, the XO form of the enzyme generates reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide. wikipedia.orgphysiology.orgnih.gov
| Enzyme Form | Primary Electron Acceptor | Primary Byproduct |
|---|---|---|
| Xanthine Dehydrogenase (XDH) | NAD+ | NADH |
| Xanthine Oxidase (XO) | O2 | Reactive Oxygen Species (ROS) |
Uric Acid Formation as a Downstream Product of this compound Metabolism
In human purine metabolism, this compound is a critical intermediate that undergoes further catabolism, culminating in the formation of uric acid. This process is the terminal step in the degradation pathway of purines in humans and higher primates. The conversion of this compound to uric acid is a sequential, two-step oxidative process primarily occurring in the liver and catalyzed by a single key enzyme. researchgate.netdroracle.ai
The enzymatic catalyst for this pathway is xanthine oxidoreductase (XOR), a complex enzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). researchgate.netphysiology.orgphysiology.org This enzyme facilitates the oxidative hydroxylation of this compound first to an intermediate compound, xanthine, and subsequently catalyzes the oxidation of xanthine to the final product, uric acid. researchgate.netwikipedia.orgpatsnap.comresearchgate.net
The conversion process is detailed in the following table:
| Step | Substrate | Enzyme | Product |
| 1 | This compound | Xanthine Oxidase | Xanthine |
| 2 | Xanthine | Xanthine Oxidase | Uric Acid |
This table outlines the sequential oxidation of this compound to uric acid, a process catalyzed entirely by the enzyme xanthine oxidase.
The process begins with the oxidation of this compound at its C-2 position to form xanthine. researchgate.netwikipedia.org The same enzyme, xanthine oxidase, then acts on xanthine, oxidizing it at the C-8 position to yield uric acid. researchgate.netwikipedia.org This final product is then transported via the bloodstream to the kidneys, where it is primarily excreted in the urine. researchgate.netdroracle.ai
Enzymatic Regulation and Molecular Interactions of Hypoxanthine Metabolism
Regulation of Xanthine (B1682287) Oxidoreductase (XOR) Activity
Xanthine Oxidoreductase (XOR) is a complex molybdenum-containing enzyme that catalyzes the final two steps of purine (B94841) catabolism: the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid. core.ac.ukmdpi.com This enzyme exists in two interconvertible forms, Xanthine Dehydrogenase (XDH) and Xanthine Oxidase (XO), which differ in their preferred electron acceptors. core.ac.uk The regulation of XOR activity is multifaceted, involving the interconversion between its two forms and the influence of various inhibitors.
Interconversion of Xanthine Dehydrogenase to Xanthine Oxidase
In most mammalian tissues under normal physiological conditions, XOR is predominantly in the dehydrogenase form (XDH), which utilizes NAD+ as its primary electron acceptor. portlandpress.com However, XDH can be converted to the oxidase form (XO), which preferentially uses molecular oxygen as the electron acceptor, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide. portlandpress.comqmul.ac.uk This conversion is a critical regulatory mechanism and can occur through two main pathways:
Reversible Conversion: This process involves the oxidation of sulfhydryl groups on the enzyme, leading to the formation of disulfide bonds. portlandpress.comqmul.ac.uk This can be triggered by various cellular stressors and is a reversible process.
Irreversible Conversion: Proteolytic cleavage of the XDH enzyme results in an irreversible conversion to the XO form. portlandpress.comqmul.ac.uk This is often observed during conditions like ischemia, where cellular proteases are activated. portlandpress.comjci.org
The conversion from XDH to XO is a significant event, as the resulting XO-mediated production of ROS has been implicated in the pathophysiology of conditions such as ischemia-reperfusion injury. portlandpress.com Studies in ischemic rat tissues have demonstrated this conversion in the liver, kidney, lung, and heart. jci.org Interestingly, this D→O conversion is a characteristic feature of mammalian species. nih.gov In bovine milk, for instance, the conversion is facilitated by a system involving lactoperoxidase (LPO), SCN⁻, and the substrate (this compound or xanthine), indicating an autocatalytic process. nih.gov
Regulation of this compound-Guanine Phosphoribosyltransferase (HGPRT)
This compound-guanine phosphoribosyltransferase (HGPRT) is a key enzyme in the purine salvage pathway. It catalyzes the conversion of this compound and guanine (B1146940) back to their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. wikipedia.orgjetir.org This pathway is crucial for recycling purine bases and is particularly important in tissues with high energy demands or limited de novo purine synthesis. ontosight.ai The regulation of HGPRT is essential for maintaining nucleotide homeostasis and occurs at both the genetic and allosteric levels.
Genetic Regulation of HPRT Expression
The expression of the HPRT1 gene, which encodes the HGPRT enzyme, is subject to complex genetic and epigenetic regulation. The HPRT1 gene is considered a housekeeping gene, meaning it is constitutively expressed in most tissues. nih.gov However, its expression levels are notably higher in the brain. nih.gov
Several factors influence the transcription of the HPRT1 gene:
Promoter and Enhancer Elements: The gene's promoter region contains binding sites for various transcription factors, including Sp1. nih.gov In vitro studies have identified a minimal promoter element necessary for maximal transcription and a repressor element that can modulate its expression. nih.gov
Intronic Elements: Regulatory elements within the introns of the HPRT1 gene have also been shown to influence its expression. nih.gov
Hypoxia: The expression of HPRT at both the mRNA and protein level can be induced by hypoxia-inducible factor 1 (HIF-1α). wikipedia.org
Methylation: DNA methylation in the promoter region plays a role in silencing the gene, particularly on the inactive X chromosome in females. nih.gov
Mutations in the HPRT1 gene can lead to a deficiency in HGPRT activity, resulting in serious metabolic disorders such as Lesch-Nyhan syndrome and Kelley-Seegmiller syndrome. wikipedia.org Research has identified numerous mutations throughout the gene that can cause these conditions. researchgate.net
Allosteric Regulation and Substrate Availability
The activity of the HGPRT enzyme is also regulated by the availability of its substrates and by allosteric feedback inhibition.
Substrate Availability: The rate of the HGPRT-catalyzed reaction is dependent on the intracellular concentrations of its substrates, this compound, guanine, and PRPP. ontosight.ainih.gov The enzyme normally operates at a fraction of its maximum capacity, and its activity can be significantly increased by raising the levels of PRPP. nih.gov
Feedback Inhibition: The end products of the purine salvage pathway, IMP and GMP, can act as feedback inhibitors of HGPRT. ontosight.ai High levels of these nucleotides signal that the cell has an adequate supply of purines, thus downregulating the salvage pathway.
Allosteric Regulation by (p)ppGpp: In bacteria, the alarmone (p)ppGpp has been shown to be a potent competitive inhibitor of HGPRT, competing with the substrate PRPP. nih.govelifesciences.org This regulation is important for maintaining GTP homeostasis. The sensitivity of HGPRT to (p)ppGpp varies across different organisms and is linked to the oligomeric state of the enzyme. nih.gov
This intricate regulation ensures that the purine salvage pathway operates efficiently to meet the cell's needs without leading to an overproduction of nucleotides.
Cross-talk with other Metabolic Pathways
The metabolism of this compound is not an isolated process but is intricately linked with other key metabolic pathways within the cell. This cross-talk ensures a coordinated response to changing cellular needs and energy states.
One of the most significant points of intersection is with the de novo purine synthesis pathway . The salvage pathway, which utilizes this compound, is significantly less energy-intensive than the de novo pathway. mdpi.com The activity of these two pathways is reciprocally regulated. The end products of the salvage pathway, such as AMP and GMP, act as feedback inhibitors of the rate-limiting enzyme in the de novo pathway, glutamine PRPP amidotransferase. mdpi.com This ensures that when sufficient purines are available through salvage, the cell conserves energy by downregulating the more costly de novo synthesis.
This compound metabolism also intersects with energy metabolism . During periods of high energy demand, such as intense exercise, ATP is broken down, leading to an increase in the levels of its degradation products, including this compound. frontiersin.org This accumulated this compound can then be either salvaged to replenish the nucleotide pool or catabolized by XOR.
Furthermore, there is evidence of cross-talk between purine metabolism and nicotinate (niacin) utilization pathways in some organisms. researchgate.net In the fungus Aspergillus nidulans, a specific enzyme, an unconventional molybdenum-containing enzyme, can hydroxylate both this compound to xanthine and nicotinic acid. researchgate.net This suggests a metabolic link where the degradation pathways of these two distinct nitrogen-containing compounds are interconnected.
In the context of cellular signaling, HPRT deficiency has been shown to dysregulate pathways crucial for neurodevelopment, such as the canonical Wnt/β-catenin and presenilin-1 signaling pathways . plos.org This indicates that a housekeeping gene involved in purine metabolism can have far-reaching effects on major developmental and signaling cascades.
Finally, the formation of purinosomes , which are multi-enzyme complexes that carry out de novo purine synthesis, is dependent on the mTOR signaling pathway . mdpi.com This highlights a direct link between a central regulator of cell growth and proliferation (mTOR) and the machinery of purine production, which is inherently connected to this compound metabolism through the salvage pathway.
Links to Nucleotide Synthesis and Energy Homeostasis
This compound is a pivotal intermediate in purine metabolism, fundamentally linking catabolic and salvage pathways that are critical for nucleotide synthesis and maintaining cellular energy balance. ontosight.aitandfonline.com Its metabolic fate is primarily determined by the activity of two key enzymes: this compound-guanine phosphoribosyltransferase (HGPRT) and xanthine oxidase (XO). wikipedia.orgnih.gov
The purine salvage pathway provides an energy-efficient mechanism for recycling purine bases derived from the degradation of nucleic acids. rcsb.orgfiveable.me This pathway is particularly crucial in cells with high nucleotide demands or limited capacity for the more energy-intensive de novo purine synthesis. ontosight.aiebi.ac.uk The central reaction in the salvage of this compound is catalyzed by HGPRT. This enzyme transfers a 5-phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to this compound, forming inosine monophosphate (IMP). wikipedia.orgfiveable.meebi.ac.uk IMP is a crucial precursor nucleotide from which both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP) can be synthesized, thereby replenishing the purine nucleotide pools required for DNA and RNA synthesis. ebi.ac.ukontosight.ai This recycling process is significantly more economical than de novo synthesis, which requires a substantial investment of ATP. scielo.org.mx
Conversely, in the catabolic pathway, this compound is oxidized by xanthine oxidase (XO), a molybdenum-containing enzyme. nih.govashpublications.orgresearchgate.net XO catalyzes two sequential hydroxylation reactions: the conversion of this compound to xanthine, and subsequently, the oxidation of xanthine to uric acid, the final product of purine degradation in humans. nih.govdroracle.aimdpi.com This process is accompanied by the generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. ashpublications.orgresearchgate.net
The balance between the salvage and catabolic pathways is crucial for cellular energy homeostasis. ontosight.ai Changes in serum and tissue levels of this compound are often reflective of the intracellular energy state, particularly the balance of adenine (B156593) nucleotides (ATP, ADP, and AMP). tohoku.ac.jp During conditions of high energy demand or metabolic stress, such as intense exercise or hypoxia, ATP consumption outpaces its synthesis, leading to an accumulation of AMP. tohoku.ac.jpmdpi.com This AMP can be deaminated to IMP, which is then dephosphorylated to inosine and further broken down to this compound. mdpi.comshodex.com Consequently, elevated this compound levels can signal a depleted cellular energy charge (a low ATP/ADP ratio). mdpi.comnih.gov
Under such stress conditions, the salvage pathway becomes critical for restoring energy balance. nih.gov By converting accumulating this compound back into IMP, the cell can efficiently resynthesize adenine nucleotides, thereby replenishing the ATP pool. nih.govphysiology.org Studies have shown that supplementing cells with this compound can improve cellular energetics and function, particularly under hypoxic conditions. tandfonline.comnih.gov For instance, in intestinal epithelial cells, this compound supplementation was found to increase the adenylate energy charge and support barrier function during oxygen deprivation. nih.gov Similarly, in vascular endothelial cells, this compound was shown to mitigate radiation-induced damage by enhancing ATP production via the salvage pathway. nih.gov
The regulation of these pathways is intricately linked to cellular energy sensors like AMP-activated protein kinase (AMPK). nih.gov AMPK is activated by an increasing AMP:ATP ratio, a hallmark of energy stress. nih.govahajournals.org Activation of AMPK can be influenced by the flux of metabolites in the purine pathways. researchgate.net For example, inhibition of xanthine oxidase can lead to an accumulation of this compound, which is then shunted into the salvage pathway. physiology.org This increased salvage activity can raise intracellular AMP levels, further activating AMPK and promoting metabolic adaptations to restore energy homeostasis. nih.gov
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Gene (Human) | Function | Pathway |
|---|---|---|---|
| This compound-guanine phosphoribosyltransferase (HGPRT) | HPRT1 | Catalyzes the conversion of this compound to inosine monophosphate (IMP) and guanine to guanosine monophosphate (GMP) using PRPP. wikipedia.orgamc.nl | Purine Salvage |
| Xanthine Oxidase (XO) | XDH | Catalyzes the oxidation of this compound to xanthine and subsequently to uric acid. nih.govdroracle.ai | Purine Catabolism |
Interactions with Lipid Metabolism
Emerging research has identified significant interactions between this compound metabolism and lipid homeostasis, implicating this purine derivative in the regulation of cholesterol and fatty acids. nih.govnih.gov Studies suggest that elevated levels of this compound can disrupt lipid metabolism, contributing to conditions such as hyperlipidemia and atherosclerosis. nih.govnih.gov
One of the key findings is the role of this compound in promoting cholesterol accumulation. nih.govnih.gov In vitro experiments using HepG2 liver cells demonstrated that this compound treatment leads to increased intracellular cholesterol. nih.gov This effect was particularly pronounced in cells deficient in apolipoprotein E (APOE), a protein crucial for lipid transport. nih.govnih.gov The proposed mechanism involves the generation of reactive oxygen species (ROS) during the catabolism of this compound by xanthine oxidase. nih.govnih.gov This oxidative stress, in turn, appears to downregulate the expression of key genes involved in cholesterol transport and efflux, namely APOE and ATP-binding cassette transporter A1 (ABCA1). nih.govnih.gov The reduction in APOE and ABCA1 proteins impairs the cell's ability to remove excess cholesterol, leading to its accumulation. nih.gov
Beyond cholesterol, this compound metabolism is also linked to the regulation of fatty acids. nih.govoup.com Research indicates a complex relationship where fatty acid oxidation (FAO) can influence purine metabolism, and conversely, this compound can modulate fatty acid pathways. nih.govoup.com One study found that increased FAO can drive hepatic urate synthesis by upregulating enzymes that facilitate the uptake and conversion of this compound. oup.comoup.com
The concentration of this compound has also been independently associated with obesity, a condition characterized by dysregulated lipid metabolism. physiology.orgnih.gov Human adipose tissue has been shown to secrete this compound, and its plasma concentration, unlike that of xanthine, correlates with body mass index. physiology.orgphysiology.orgnih.gov This suggests a direct link between adiposity and purine metabolism that may contribute to the metabolic disturbances seen in obesity. physiology.org
Table 2: Molecular Mediators of this compound's Effects on Lipid Metabolism
| Molecule | Type | Role in this compound-Lipid Interaction |
|---|---|---|
| Apolipoprotein E (APOE) | Protein | Expression is decreased by this compound, contributing to cholesterol accumulation. nih.govnih.gov |
| ATP-binding cassette transporter A1 (ABCA1) | Protein | Expression is decreased by this compound, impairing cholesterol efflux. nih.govnih.gov |
| AMP-activated protein kinase (AMPK) | Enzyme | Activated by this compound metabolism, it mediates the suppression of fatty acid synthesis and promotion of fatty acid oxidation. nih.govresearchgate.net |
| Peroxisome proliferator-activated receptor alpha (PPARα) | Nuclear Receptor | Activated via the AMPK pathway in response to this compound, promoting fatty acid oxidation. nih.gov |
| Reactive Oxygen Species (ROS) | Molecules | Generated during this compound catabolism; implicated in the downregulation of APOE and ABCA1. nih.govnih.gov |
Cellular and Molecular Mechanisms of Hypoxanthine
Hypoxanthine (B114508) Transport Mechanisms Across Cellular Membranes
The movement of this compound across cellular membranes is a critical process for nucleotide salvage pathways and maintaining cellular homeostasis. This transport is mediated by several distinct protein families with varying mechanisms of action.
The transport of this compound into cells is primarily facilitated by nucleobase transporters, many of which are part of the large Solute Carrier (SLC) superfamily of membrane transport proteins. ontosight.airesearchgate.net These transporters are essential for the salvage pathways of nucleotide synthesis, which consume less energy than de novo synthesis. physiology.org
Members of the SLC28 (concentrative nucleoside transporters, CNTs) and SLC29 (equilibrative nucleoside transporters, ENTs) families can transport nucleobases like this compound, although often with lower affinity than their primary nucleoside substrates. researchgate.net Specifically, human equilibrative nucleoside transporter 2 (hENT2) has been shown to transport this compound. researchgate.netresearchgate.net In contrast, studies have indicated that this compound is not a substrate for CNT1, CNT2, and CNT3. researchgate.net Another member, SLC29A3, also does not transport this compound. mybiosource.commybiosource.com
In addition to nucleoside transporters, specific nucleobase transporters play a role. The Nucleobase:Cation Symporter 2 (NCS2) family, also known as the Nucleobase-Ascorbate Transporter (NAT) family, is a major class of nucleobase transporters found across various organisms. frontiersin.org In Escherichia coli, the YjcD and YgfQ transporters, which belong to the NCS2 family, have been identified as high-affinity transporters for both guanine (B1146940) and this compound. nih.gov Another transporter, Equilibrative Nucleobase Transporter 1 (ENBT1), has been identified as a facilitated transporter for purine (B94841) nucleobases including adenine (B156593), guanine, and this compound. researchgate.net
In some protozoa, such as T. b. brucei, specific nucleobase transporters (H1, H2, and H3) have been characterized that transport all-natural purine nucleobases except uric acid. tandfonline.com The H2 transporter, in particular, shows a very high affinity for this compound. tandfonline.com
Table 1: Selected Nucleobase and Solute Carrier (SLC) Transporters for this compound
| Transporter Family | Specific Transporter | Organism/Cell Type | Key Findings |
|---|---|---|---|
| SLC29 (ENT) | hENT2 (SLC29A2) | Human | Transports this compound; may be important in tissues like skeletal muscle where it is predominantly expressed. researchgate.netresearchgate.netreactome.org |
| NCS2 | YjcD, YgfQ | E. coli | High-affinity transporters for guanine and this compound. nih.gov |
| ENBT | ENBT1 | Human | Functions as a facilitated transporter for purine nucleobases, including this compound. researchgate.net |
| Protozoan | H2 Transporter | T. b. brucei | Displays very high affinity for all natural purines, including this compound. tandfonline.com |
Facilitated diffusion is a key passive transport mechanism for this compound uptake, utilizing carrier proteins to move the solute down its concentration gradient without the expenditure of metabolic energy. nih.govcapes.gov.br Studies using membrane vesicles from Chinese hamster ovary (CHO) cells have demonstrated that this compound is transported via facilitated diffusion. nih.gov In these experiments, the intravesicular product was identified as unchanged this compound, and the process was not dependent on phosphoribosyl pyrophosphate (PRib-PP), distinguishing it from enzyme-mediated translocation. nih.gov
Na+-independent nucleoside transporters, particularly the equilibrative nucleoside transporters (ENTs) from the SLC29A family, are significantly involved in this compound transport. arvojournals.orgguidetopharmacology.org These transporters facilitate the bidirectional movement of nucleosides and, in some cases, nucleobases across the cell membrane. arvojournals.org
Research has shown that both ENT1 and ENT2 can transport this compound, although with varying efficiencies. researchgate.net In human umbilical vein endothelial cells (HUVECs), hENT2 is responsible for a minor fraction of adenosine (B11128) transport and also mediates the transport of nucleobases like this compound. ahajournals.org The inhibition of this compound transport by nitrobenzylmercaptopurine riboside (NBMPR), a potent inhibitor of ENTs, confirms their involvement. arvojournals.orgarvojournals.org For example, the elimination of this compound from the rat vitreous humor is inhibited by NBMPR, and uptake into retinal capillary endothelial cells occurs in a Na+-independent manner. arvojournals.orgarvojournals.org
While ENTs transport this compound, they do so with much lower affinity compared to their preferred nucleoside substrates. researchgate.net In some specialized tissues, such as the human placenta, this compound transport occurs via specific mechanisms that are distinct from the classical nucleoside transporters, as it is not inhibited by uridine (B1682114) or NBMPR. nih.gov
Table 2: Characteristics of Na+-Independent ENT Involvement in this compound Transport
| Transporter | Alias | Role in this compound Transport | Key Characteristics |
|---|---|---|---|
| ENT1 | SLC29A1 | Transports this compound, but with minimal effect compared to ENT2 in some cell types. researchgate.net | High-affinity for nucleosides; sensitive to low nanomolar concentrations of NBMPR. ahajournals.org |
| ENT2 | SLC29A2 | A significant transporter of this compound in various cells, including retinal and endothelial cells. researchgate.netarvojournals.orgarvojournals.org | Broadly selective for nucleosides and nucleobases; less sensitive to NBMPR than ENT1. researchgate.netahajournals.org |
The activity and availability of this compound transporters are tightly regulated at multiple levels, including gene expression and post-translational modifications (PTMs), to maintain cellular homeostasis. ontosight.ai The regulation of these transporters is crucial for managing nucleotide pools and responding to cellular stress. ontosight.ai
At the transcriptional level, the expression of transporter genes can be influenced by various factors. For instance, hypoxia-inducible factor 1-alpha (HIF-1α) can modulate the transcription of genes encoding nucleoside transporters. ontosight.ai Hypoxia has been shown to downregulate the expression of hENT1 in human umbilical vein endothelium, which could alter the capacity for nucleoside and nucleobase uptake. ahajournals.org
Post-translational modifications are key chemical modifications that regulate protein activity, localization, and stability. thermofisher.com PTMs such as phosphorylation, ubiquitination, and acetylation can dynamically control the function of transporter proteins. ontosight.airesearchgate.net These modifications can alter a transporter's conformation, stability, and interaction with other proteins, thereby regulating its transport activity. nih.gov For example, phosphorylation can change the secondary structure of a transporter or alter its degradation rate. nih.gov While the specific PTMs that directly regulate this compound transporters are an area of ongoing research, the general principles of PTM-mediated regulation of SLC transporters suggest they play a pivotal role. researchgate.netmdpi.com This complex regulatory network ensures that this compound transport is finely tuned to the metabolic needs of the cell. ontosight.aiunizg.hr
This compound and Oxidative Stress Responses
This compound is a key molecule at the intersection of purine metabolism and cellular redox balance. Its catabolism is a significant source of reactive oxygen species (ROS), linking it directly to oxidative stress.
The catabolism of this compound is a primary pathway for the generation of reactive oxygen species (ROS) within cells. researchgate.netresearchgate.netnih.gov This process is catalyzed by the enzyme xanthine (B1682287) oxidoreductase (XOR), which exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). mdpi.comum.es
Xanthine oxidase catalyzes the sequential oxidation of this compound to xanthine, and then xanthine to uric acid. medsci.orgwikipedia.org In these reactions, molecular oxygen (O₂) is used as the electron acceptor, leading to the production of superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). mdpi.comjst.go.jpmdpi.com
this compound + H₂O + O₂ → Xanthine + H₂O₂ wikipedia.org
Xanthine + H₂O + O₂ → Uric Acid + H₂O₂ wikipedia.org
Under certain conditions, the enzyme can also directly produce superoxide radicals. wikipedia.org This production of ROS by the this compound-xanthine oxidase system is a major contributor to oxidative stress, a condition implicated in the pathology of numerous diseases, including vascular and inflammatory disorders. nih.govmdpi.coma-z.lu Increased levels of extracellular this compound can induce endothelial cell dysfunction and apoptosis through an ROS-dependent mechanism. researchgate.netnih.gov The accumulation of this compound, especially under conditions like ischemia-reperfusion, can lead to a burst of ROS production upon reoxygenation, causing significant tissue damage. arvojournals.orgatsjournals.org Therefore, the regulation of this compound concentration and xanthine oxidase activity is critical for mitigating oxidative stress. arvojournals.orgnih.gov
Table 3: Key Components in ROS Generation from this compound
| Component | Type | Function in the Pathway |
|---|---|---|
| This compound | Substrate | The initial purine nucleobase that is oxidized. |
| Xanthine Oxidase (XO) | Enzyme | Catalyzes the oxidation of this compound to xanthine and then to uric acid, using O₂ as an electron acceptor. mdpi.commedsci.org |
| Xanthine | Intermediate | The product of this compound oxidation and the substrate for the final step to uric acid. wikipedia.org |
| Superoxide (O₂⁻) | Reactive Oxygen Species | A primary ROS produced during the enzymatic reaction. mdpi.com |
| Hydrogen Peroxide (H₂O₂) | Reactive Oxygen Species | A secondary ROS produced during the enzymatic reaction. mdpi.comwikipedia.org |
| Uric Acid | Final Product | The end product of purine catabolism in humans via this pathway. |
Mechanisms of this compound-Induced Endothelial Cell Dysfunction and Apoptosis in Experimental Models
This compound, a naturally occurring purine derivative, has been shown to induce endothelial cell dysfunction and apoptosis in various experimental models. nih.govresearchgate.neta-z.lu A primary mechanism underlying this cytotoxicity is the generation of reactive oxygen species (ROS). nih.govresearchgate.neta-z.lu The conversion of this compound to xanthine and subsequently to uric acid by the enzyme xanthine oxidase is a significant source of ROS, including superoxide radicals and hydrogen peroxide. nih.govnih.gov
In human umbilical vein endothelial cells (HUVECs), increased extracellular concentrations of this compound lead to cell death and the production of ROS. nih.govresearchgate.net This oxidative stress, in turn, triggers apoptosis, a form of programmed cell death. nih.govresearchgate.net The apoptotic process induced by this compound involves the regulation of apoptosis-related proteins and the activation of the caspase cascade, specifically caspase-3. nih.gova-z.lu Pre-treatment of HUVECs with the antioxidant N-acetylcysteine or a pan-caspase inhibitor (Z-VAD-fmk) has been demonstrated to prevent this compound-induced apoptosis by inhibiting ROS production and the caspase pathway. nih.govresearchgate.neta-z.lu
Furthermore, studies have shown that this compound can lead to DNA double-strand breaks (DSBs), which are a severe form of DNA damage that can trigger apoptosis if not repaired. bioone.org The repair of this damage requires a significant amount of intracellular ATP. bioone.org Interestingly, while high concentrations of this compound can be detrimental, some research suggests a protective role at lower concentrations under specific conditions like radiation exposure. In these scenarios, this compound may serve as a substrate for ATP synthesis via the salvage pathway, replenishing the ATP depleted during DNA repair processes and thereby reducing apoptosis. bioone.orgresearchgate.net
The table below summarizes key findings on the mechanisms of this compound-induced endothelial cell dysfunction and apoptosis.
| Experimental Model | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | - Induces cell death and ROS production. - Triggers apoptosis through regulation of apoptosis-related proteins. - Activates the caspase-3 pathway. | nih.govresearchgate.neta-z.lu |
| Human Umbilical Vein Endothelial Cells (HUVECs) exposed to X-irradiation | - Reduces radiation-induced apoptosis and DNA double-strand breaks at certain concentrations. - Increases intracellular ATP levels post-irradiation. | bioone.orgresearchgate.net |
| Rat intrastriatal administration | - Alters Na+/K+ ATPase activity. - Causes ATP depletion and mitochondrial dysfunction. - Leads to cell death by apoptosis. | mdpi.com |
This compound's Role in Cellular Antioxidant Defense Mechanisms
This compound's relationship with cellular antioxidant defense mechanisms is complex, as it is both a substrate for the ROS-generating enzyme xanthine oxidase and a molecule that can influence the antioxidant response. nih.govarchivesofrheumatology.org The production of ROS during this compound metabolism necessitates a robust antioxidant defense system to prevent cellular damage. archivesofrheumatology.org
The primary antioxidant enzymes that constitute the cellular defense against oxidative stress include superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). nih.govarchivesofrheumatology.orgimrpress.com These enzymes work in concert to neutralize harmful ROS. For instance, SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen, and catalase and GPx then detoxify the hydrogen peroxide. archivesofrheumatology.org
Under conditions of elevated this compound, such as in certain disease states or during hypoxia, the increased activity of xanthine oxidase can lead to an overproduction of ROS, potentially overwhelming the antioxidant defense systems. archivesofrheumatology.org This imbalance, known as oxidative stress, is implicated in the pathogenesis of various diseases. nih.govresearchgate.netimrpress.com
Conversely, some studies suggest that the cellular response to the byproducts of this compound metabolism can involve the upregulation of antioxidant defenses. However, persistent induction of these defenses could potentially interfere with the physiological signaling roles of ROS. tandfonline.com For example, a transient increase in insulin (B600854) secretion in isolated rat islets was observed after exposure to a superoxide-generating system of xanthine oxidase/hypoxanthine. tandfonline.com Uric acid, the final product of this compound metabolism in humans, is also a known antioxidant that can scavenge various free radicals. tandfonline.com
The table below outlines the key components of the cellular antioxidant defense system relevant to this compound metabolism.
| Antioxidant Component | Function | Reference |
| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. | archivesofrheumatology.org |
| Catalase | Decomposes hydrogen peroxide into water and oxygen. | nih.gov |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid peroxides. | nih.govimrpress.com |
| Glutathione Reductase (GR) | Maintains a high cellular concentration of reduced glutathione (GSH). | nih.gov |
| Uric Acid | Scavenges peroxides, hydroxyl radicals, and other free radicals. | tandfonline.com |
Influence of this compound on Gene Expression and Cellular Signaling
Impact on Purine Nucleotide-Related Enzyme Gene Expression
This compound plays a significant role in the regulation of gene expression for enzymes involved in purine metabolism. This regulation is crucial for maintaining the balance of purine nucleotides required for various cellular processes, including DNA and RNA synthesis. mdpi.comnih.gov
In Salmonella typhimurium, the purine bases this compound and guanine have been identified as the ultimate effectors that repress the expression of pur genes, which are involved in the de novo biosynthesis of purines. nih.govasm.org This repression occurs even in the absence of their conversion to nucleotides, as demonstrated in strains lacking this compound-guanine phosphoribosyltransferase (HPRT). nih.govasm.org The inability to salvage endogenously formed this compound and guanine in these mutant strains leads to their accumulation and subsequent repression of purine biosynthesis genes. nih.govasm.org
Studies in E. coli have shown that the loss of genes encoding enzymes that utilize IMP (the nucleotide form of this compound), such as purA (adenylosuccinate synthetase) or guaB (IMP dehydrogenase), leads to a significant increase in the incorporation of this compound (as inosine) into RNA. nih.gov This suggests that the levels of this compound and its nucleotide derivatives can directly influence the fidelity of nucleic acid synthesis. nih.gov
In human cells, defects in purine metabolism can also lead to an increased incorporation of this compound into DNA and RNA, which can have pathological consequences for gene expression. nih.gov For instance, a reduction in the activity of enzymes like adenylosuccinate synthetase can lead to an accumulation of IMP, which can then be converted to ITP and dITP and subsequently incorporated into RNA and DNA. nih.gov
The table below summarizes the impact of this compound on the expression of key purine nucleotide-related enzyme genes.
| Gene/Enzyme | Organism/Cell Type | Effect of this compound/Metabolic State | Reference |
| pur genes | Salmonella typhimurium | Repression of gene expression. | nih.govasm.org |
| This compound-guanine phosphoribosyltransferase (HPRT) | Salmonella typhimurium | Lack of HPRT leads to accumulation of this compound and repression of pur genes. | nih.govasm.org |
| purA (adenylosuccinate synthetase) | E. coli | Loss of purA leads to increased incorporation of this compound into RNA. | nih.gov |
| guaB (IMP dehydrogenase) | E. coli | Loss of guaB leads to increased incorporation of this compound into RNA. | nih.gov |
| This compound-guanine phosphoribosyltransferase (HPRT) | Human cells | Deficiency leads to Lesch-Nyhan syndrome, characterized by hyperuricemia and neurological symptoms. | nih.gov |
Effects on Epithelial-to-Mesenchymal Transition (EMT) Gene Expression in Cancer Cell Models
Epithelial-to-mesenchymal transition (EMT) is a cellular program that is crucial for embryonic development and has been implicated in cancer progression and metastasis. mdpi.comscielo.org During EMT, epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire mesenchymal traits, including increased motility and invasiveness. biologists.com Hypoxia, a common feature of the tumor microenvironment, is a known inducer of EMT. scielo.orgnih.gov
Hypoxia leads to the stabilization of hypoxia-inducible factors (HIFs), which are transcription factors that regulate the expression of numerous genes, including those that drive EMT. mdpi.comnih.gov HIFs can activate key EMT-inducing transcription factors (EMT-TFs) such as Snail, Slug (Snail2), Twist, and ZEB1/2. mdpi.comscielo.org These EMT-TFs, in turn, repress the expression of epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and vimentin. mdpi.comscielo.org
While direct studies on the specific role of this compound in EMT gene expression are emerging, its connection to hypoxia and purine metabolism suggests an indirect influence. For example, in DDB2-deficient human cells, a mutant form of DDB2 unable to bind to PCNA was shown to promote EMT-like changes, including reduced E-cadherin expression and increased cell migration. nih.gov Interestingly, these cells also showed increased expression of HPRT, the key enzyme in this compound salvage. nih.gov This suggests a potential link between altered purine metabolism, including this compound salvage, and the regulation of EMT.
The table below provides an overview of key genes involved in EMT that are influenced by hypoxia, a condition linked to altered this compound metabolism.
| Gene | Function in EMT | Regulation by Hypoxia/EMT-TFs | Reference |
| E-cadherin (CDH1) | Epithelial cell-cell adhesion | Downregulated by Snail, Slug, Twist, ZEB1/2. | mdpi.comscielo.org |
| N-cadherin (CDH2) | Mesenchymal cell adhesion, motility | Upregulated during EMT. | scielo.org |
| Snail (SNAI1) | EMT-inducing transcription factor | Induced by hypoxia, TGF-β, Notch signaling. | mdpi.comscielo.org |
| Slug (SNAI2) | EMT-inducing transcription factor | Induced by hypoxia. | scielo.org |
| Twist (TWIST1) | EMT-inducing transcription factor | Induced by hypoxia, STAT3, Wnt signaling. | mdpi.com |
| ZEB1/2 | EMT-inducing transcription factors | Induced by hypoxia, TGF-β. | mdpi.comscielo.org |
This compound's Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial intracellular signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. nih.govfrontiersin.org The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), the c-Jun N-terminal kinase (JNK), and the p38 MAPK pathways. nih.gov
Emerging evidence suggests that this compound and conditions associated with its accumulation, such as hypoxia, can modulate MAPK signaling. nih.govdntb.gov.ua For instance, in a human prostate cancer cell line, hypoxia was found to increase the phosphorylation of ERK and p38 kinases. nih.gov This activation of the ERK and p38 pathways was linked to the upregulation of urokinase plasminogen activator receptor (uPAR), which in turn promoted cellular invasiveness. nih.gov Inhibition of the upstream activators of ERK (MEK) and p38 MAPK blocked the hypoxia-induced uPAR upregulation. nih.gov
While direct evidence for this compound's modulation of MAPK pathways is still being elucidated, its role as a key metabolite in hypoxic conditions suggests an indirect involvement. The cellular response to hypoxia often involves the activation of various signaling pathways, including MAPK, to adapt to the low-oxygen environment. nih.gov Furthermore, the generation of ROS during this compound metabolism can also influence MAPK signaling, as ROS are known to act as second messengers that can activate these pathways. ahajournals.org
The table below summarizes the involvement of MAPK signaling pathways in cellular responses relevant to this compound and hypoxia.
| MAPK Pathway | Activators/Modulators | Downstream Effects | Reference |
| ERK (Extracellular signal-regulated kinase) | Hypoxia | Upregulation of uPAR, increased cell invasion. | nih.gov |
| p38 MAPK | Hypoxia, ROS | Upregulation of uPAR, increased cell invasion, inflammatory responses. | nih.govfrontiersin.org |
| JNK (c-Jun N-terminal kinase) | Cellular stress, ROS | Apoptosis, inflammation. | frontiersin.org |
Role in RNA Metabolism and Non-coding RNA Species
This compound, through its nucleoside form inosine (B1671953), can be incorporated into RNA, which has significant implications for RNA metabolism and the function of both coding and non-coding RNA species. nih.gov The deamination of adenine in DNA and RNA can lead to the formation of this compound, which is read as guanine by polymerases, leading to potential mutations and altered gene expression. nih.gov
The incorporation of this compound into RNA can interfere with various aspects of RNA function. For instance, it can disrupt RNA editing, a process where the sequence of an RNA molecule is altered after transcription. nih.gov The editing of messenger RNA (mRNA) by the ADAR-mediated conversion of adenine to inosine (this compound) is a highly regulated mechanism for controlling gene expression. nih.gov The inappropriate insertion of inosine into mRNA could be interpreted as incorrect editing, potentially leading to the sequestration of the mal-edited mRNA or its entry into RNA interference (RNAi) pathways. nih.gov
Wobble base pairing, a non-Watson-Crick pairing between two nucleotides in an RNA molecule, is fundamental to RNA secondary structure and the proper translation of the genetic code. wikipedia.org this compound (as inosine) can form wobble base pairs with uracil (B121893) (I-U), adenine (I-A), and cytosine (I-C). wikipedia.org This flexibility in base pairing is particularly important in the interaction between the codon of an mRNA and the anticodon of a transfer RNA (tRNA) during protein synthesis. wikipedia.org
Non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are increasingly recognized as critical regulators of gene expression and cellular metabolism. nih.gov The function of these ncRNAs can also be affected by the presence of this compound. nih.gov The incorporation of this compound into ncRNAs could alter their secondary structure and their ability to interact with target molecules, thereby disrupting their regulatory functions. nih.gov
The table below highlights the roles of this compound in RNA metabolism and its interactions with different RNA species.
| RNA Species | Role/Interaction with this compound | Functional Consequence | Reference |
| Messenger RNA (mRNA) | Incorporation as inosine, can be misinterpreted as guanine. | Potential for altered protein sequence, can interfere with RNA editing and stability. | nih.gov |
| Transfer RNA (tRNA) | Inosine is often present in the anticodon loop. | Allows for wobble base pairing, enabling a single tRNA to recognize multiple codons. | wikipedia.org |
| Non-coding RNA (ncRNA) | Incorporation of this compound can interfere with function. | Potential disruption of gene regulation by altering ncRNA structure and interactions. | nih.gov |
Dysregulation of Neurotransmission Systems by Aberrant this compound Metabolism in Models
Aberrant metabolism of this compound can significantly disrupt the delicate balance of neurotransmission, as demonstrated in various experimental models. Elevated levels of this compound, a characteristic feature of disorders like Lesch-Nyhan Disease (LND), are associated with widespread dysregulation of neurotransmitter systems. plos.org In experimental models of LND, such as HPRT-deficient neuroblastoma cells, the inability to recycle this compound leads to a substantial increase in its extracellular excretion. frontiersin.org
This accumulation of extracellular this compound interferes with adenosine signaling, a critical component of neuromodulation. This compound competitively inhibits the equilibrative nucleoside transporters, which are responsible for adenosine uptake into cells. frontiersin.orgpnas.org This blockade results in increased extracellular adenosine concentrations, prolonging the activation of adenosine receptors. frontiersin.org
Furthermore, chronic exposure to high levels of this compound can alter the expression of neurotransmitter receptors. In post-mitotic neurons, this compound has been shown to increase the expression of adenosine A2A receptors. frontiersin.org This is significant because adenosine receptors, primarily the inhibitory A1 subtype and the excitatory A2A subtype, play opposing roles in modulating neurotransmitter release. frontiersin.orgki.senih.gov In conditions of high this compound, it is hypothesized that the excitatory A2A-mediated signaling becomes predominant over the inhibitory A1-mediated processes, creating an imbalance that could contribute to the neurological symptoms observed in related disorders. frontiersin.orgunipi.it
The relationship between this compound and other neurotransmitter systems, particularly glutamate (B1630785), is also a key area of investigation. Activation of glutamate receptors in cultured avian retinal cells has been shown to trigger a calcium-dependent release of purines, including a significant proportion of this compound (19.9%) and its precursor inosine (60%). bvsalud.orgnih.gov This suggests a potential feedback mechanism where neuronal activity influences purine levels, which in turn modulate synaptic transmission. During ischemic conditions, the elevation of purine catabolites like adenosine and this compound occurs at specific cerebral blood flow thresholds, with adenosine appearing at a higher threshold than glutamate, suggesting a potential, albeit limited, protective role against glutamate excitotoxicity. nih.gov
This compound in Mitochondrial Dynamics and Bioenergetics
Elevated concentrations of this compound are strongly linked to the depletion of adenosine triphosphate (ATP), the primary energy currency of the cell. tandfonline.com During ischemic or hypoxic conditions, cellular ATP is catabolized, leading to an accumulation of its breakdown products, including this compound. researchgate.netscielo.org.mx
Direct experimental evidence underscores this relationship. In a study involving the intrastriatal administration of this compound in rats, a significant decrease in ATP levels was observed in the brain tissue. researchgate.netresearchgate.net Similarly, both chronic and acute treatment of mice with this compound resulted in lower muscular ATP content, which was identified as a key factor in inducing muscle weakness and fatigue. nih.gov While this compound is a substrate for the purine salvage pathway, which can regenerate nucleotides, its ability to enhance ATP levels is limited. This is because the salvage process is dependent on the availability of phosphoribosyl pyrophosphate (PRPP), and this compound release can be strictly dependent on PRPP depletion. nih.gov
Table 1: Effect of this compound on ATP Levels in Experimental Models
| Experimental Model | Tissue | This compound Administration | Outcome on ATP Levels | Reference(s) |
|---|---|---|---|---|
| Wistar Rats | Striatum | 10 μM (Intrastriatal) | Decreased | researchgate.net, researchgate.net |
| Mice | Skeletal Muscle | 20 mg/g (Dietary) | Decreased | nih.gov |
This compound significantly modulates the expression and activity of mitochondrial uncoupling proteins (UCPs), which are critical regulators of mitochondrial efficiency. nih.govresearchgate.net UCPs are located on the inner mitochondrial membrane and can dissipate the proton gradient, uncoupling mitochondrial respiration from ATP synthesis and releasing energy as heat. frontiersin.orgnih.gov This process, while reducing ATP production, can also decrease the formation of reactive oxygen species (ROS). frontiersin.orgphysiology.org
Research has shown that this compound administration in mice leads to a significant increase in the expression of UCP2 at both the mRNA and protein levels in skeletal muscle. nih.govresearchgate.netfrontiersin.org In contrast, the expression of UCP3, another UCP isoform in muscle, was not affected. frontiersin.org The upregulation of UCP2 by this compound induces UCP2-dependent mitochondrial uncoupling. nih.govresearchgate.netdntb.gov.ua This uncoupling blocks the respiratory chain from efficiently synthesizing ATP and promotes a shift towards enhanced glycolysis to compensate for the energy deficit, ultimately contributing to cellular stress and fatigue. nih.gov The indispensable role of UCP2 in this process was confirmed when the knockout of UCP2 in muscle tissue reversed the effects of this compound. nih.govresearchgate.net
Table 2: Effect of this compound on Mitochondrial Uncoupling Protein (UCP) Expression in Mouse Skeletal Muscle
| Treatment | Gene/Protein | Change in Expression | Significance | Reference(s) |
|---|---|---|---|---|
| Chronic Hx-treatment | UCP2 mRNA | Significantly Increased | P ≤ 0.05 | frontiersin.org |
| Chronic Hx-treatment | UCP2 Protein | Significantly Increased | P ≤ 0.05 | frontiersin.org |
| Chronic Hx-treatment | UCP3 mRNA | No Significant Change | - | frontiersin.org |
| Chronic Hx-treatment | UCP3 Protein | No Significant Change | - | frontiersin.org |
Direct administration of this compound into the brain induces significant alterations in neuroenergetic parameters, leading to mitochondrial dysfunction. researchgate.netnih.gov A study involving intrastriatal infusion of this compound in adult Wistar rats provides detailed insights into these changes. researchgate.netnih.gov
The study found that while this compound did not affect the activity of pyruvate (B1213749) kinase, a key glycolytic enzyme, it significantly impacted enzymes of the Krebs cycle and the electron transport chain. researchgate.netnih.gov Specifically, the activities of succinate (B1194679) dehydrogenase and complex II were increased. researchgate.net However, a critical enzyme for aerobic respiration, cytochrome c oxidase (complex IV), showed diminished activity and immunocontent. researchgate.netnih.gov
This disruption of the electron transport chain was accompanied by mitochondrial dysfunction, evidenced by a decrease in the percentage of cells with normal mitochondrial membrane potential and an increase in apoptotic cell death. researchgate.netnih.gov These findings demonstrate that elevated this compound in the brain can cause a profound neuroenergetic impairment that may underlie the pathophysiology of associated neurological disorders. researchgate.netresearchgate.net
Table 3: Effect of Intrastriatal this compound Administration on Neuroenergetic Parameters in Rat Striatum
| Parameter Measured | Effect of this compound | Significance | Reference(s) |
|---|---|---|---|
| Pyruvate Kinase Activity | No change | - | researchgate.net, nih.gov |
| Succinate Dehydrogenase Activity | Increased | Not specified | researchgate.net, nih.gov |
| Complex II Activity | Increased | Not specified | researchgate.net, nih.gov |
| Cytochrome c Oxidase Activity | Diminished | Not specified | researchgate.net, nih.gov |
| ATP Levels | Decreased | Not specified | researchgate.net, researchgate.net |
| Mitochondrial Membrane Potential | Altered (decreased labeled cells) | Not specified | researchgate.net, nih.gov |
Hypoxanthine in Specific Biological Contexts and Experimental Models
Ischemia-Reperfusion Injury (IRI) Mechanisms
Ischemia-Reperfusion Injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated following the restoration of blood flow to previously ischemic tissue. nih.gov This process is a significant concern in clinical scenarios such as organ transplantation, myocardial infarction, and stroke. nih.govmedscape.com The molecular and cellular mechanisms underlying IRI are complex and multifactorial, involving a cascade of events that lead to oxidative stress, inflammation, and ultimately cell death. nih.govkarger.comimrpress.com
Hypoxanthine (B114508) Accumulation During Ischemia and ROS Production During Reperfusion
During the ischemic phase, the lack of oxygen forces cells to switch from aerobic to anaerobic metabolism for energy production. mdpi.com This leads to a rapid depletion of adenosine (B11128) triphosphate (ATP). The breakdown of ATP results in the accumulation of its catabolites, including adenosine, inosine (B1671953), and notably, this compound. nih.govresearchgate.netscielo.br In healthy, aerobic tissues, this compound is typically metabolized by xanthine (B1682287) dehydrogenase (XDH) without the formation of harmful reactive oxygen species (ROS). nih.gov However, under ischemic conditions, not only does this compound accumulate, but XDH is also converted to its oxidase form, xanthine oxidase (XO). imrpress.comnih.govresearchgate.net
Upon reperfusion, the sudden influx of molecular oxygen provides the substrate for XO to metabolize the accumulated this compound. nih.govnih.gov This reaction, however, generates a burst of ROS, including superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govkarger.comnih.gov These highly reactive molecules are major contributors to the oxidative stress and cellular damage observed in IRI. nih.govwjgnet.com While small amounts of ROS may be produced during ischemia, the majority of ROS generation occurs during the reperfusion phase. nih.govmdpi.com
The following table summarizes the key molecular events leading to ROS production in IRI:
| Phase | Key Event | Consequence |
| Ischemia | Decreased oxygen supply | Switch to anaerobic metabolism, ATP depletion |
| ATP catabolism | Accumulation of this compound | |
| Cellular stress | Conversion of xanthine dehydrogenase (XDH) to xanthine oxidase (XO) | |
| Reperfusion | Reintroduction of oxygen | XO-catalyzed oxidation of this compound |
| XO activity | Burst of Reactive Oxygen Species (ROS) production |
Role of Xanthine Oxidase in Reperfusion-Induced Oxidative Damage
Xanthine oxidase (XO) is a key enzyme in the pathogenesis of reperfusion injury. researchgate.netmdpi.com In healthy tissues, the enzyme exists predominantly as xanthine dehydrogenase (XDH), which uses NAD⁺ as its electron acceptor. nih.gov During ischemia, cellular changes, including an increase in intracellular calcium, can trigger the conversion of XDH to XO. imrpress.comwjgnet.com
Upon reperfusion, XO utilizes molecular oxygen to oxidize this compound to xanthine, and subsequently xanthine to uric acid. karger.com This process generates significant amounts of superoxide and hydrogen peroxide, leading to oxidative stress. karger.commdpi.com This oxidative stress can cause widespread cellular damage through lipid peroxidation of cell membranes, protein oxidation, and DNA damage. nih.govnih.gov The byproducts of this damage can further activate inflammatory pathways, attracting neutrophils which, in turn, release more ROS and cytotoxic enzymes, exacerbating the initial injury. nih.govnih.gov
While the role of the this compound-XO axis in preclinical models of IRI is well-established, some clinical studies in human kidney transplantation have suggested its involvement may be less significant in the initial phase of injury than previously thought, despite confirming this compound accumulation during ischemia. physiology.org
This compound's Contribution to Tissue Damage in Organ-Specific Models (e.g., ovary, kidney)
The detrimental effects of this compound accumulation and subsequent ROS production during IRI have been demonstrated in various organ-specific experimental models.
Ovary: Ovarian torsion, a gynecological emergency, leads to ischemia. imrpress.comdergipark.org.tr Subsequent detorsion initiates reperfusion, triggering IRI. imrpress.com Experimental models of ovarian I/R in rats have shown that ischemia leads to the degradation of ATP and an increase in this compound. imrpress.com Upon reperfusion, the accumulated this compound is converted by XO, leading to the production of ROS, which causes oxidative damage to ovarian tissue. dergipark.org.trscialert.netnih.gov This damage is characterized by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and histopathological changes such as follicular degeneration, edema, and hemorrhage. imrpress.comscialert.netnih.gov
Kidney: The kidney is highly susceptible to IRI, which is a major cause of acute kidney injury. mdpi.comscielo.br In rat models of renal I/R, ischemia leads to the accumulation of this compound due to ATP breakdown. scielo.br The reintroduction of oxygen during reperfusion allows XO to metabolize this this compound, resulting in a surge of ROS and subsequent oxidative damage to renal tissue. scielo.br This is evidenced by impaired kidney function, indicated by increased serum blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) (CRE) levels. scielo.br Metabolomic analyses of blood from reperfused kidneys have confirmed a significant increase in this compound and xanthine, reflecting enhanced ATP degradation. mdpi.com
This compound in Neurological Systems and Disease Models
Lesch-Nyhan Syndrome (LND) Models: Hyperuricemia and Neurological Deficits
Lesch-Nyhan Syndrome (LNS) is a rare, X-linked recessive disorder caused by a deficiency of the enzyme this compound-guanine phosphoribosyltransferase (HPRT). nih.govoatext.com This enzyme is crucial for the purine (B94841) salvage pathway, which recycles this compound and guanine (B1146940). nih.gov The deficiency of HPRT leads to the accumulation of this compound and guanine, which are subsequently catabolized by xanthine oxidase into uric acid, resulting in hyperuricemia. nih.govoatext.com
LNS is characterized by a triad (B1167595) of major clinical features: uric acid overproduction leading to gout and kidney problems, severe neurological dysfunction, and distinctive behavioral disturbances, including compulsive self-injury. medscape.comoatext.com The severity of the clinical phenotype often correlates with the degree of HPRT enzyme deficiency. nih.govspandidos-publications.com Less severe forms of HPRT deficiency, known as Lesch-Nyhan variants, may present with hyperuricemia alone or with varying degrees of neurological disability without the self-injurious behavior. medscape.comspandidos-publications.comscielo.br
The precise mechanisms underlying the severe neurological deficits in LNS are not fully understood. medscape.com While hyperuricemia is a hallmark of the disease, it is not believed to be the direct cause of the neurological problems, as individuals with Kelley-Seegmiller syndrome (a less severe HPRT deficiency variant) exhibit hyperuricemia without the profound neurological impairments. nih.gov
A significant body of research points towards a critical dysfunction of the dopaminergic systems in the basal ganglia as a primary contributor to the neurological symptoms of LNS. medscape.complos.orgnih.gov Experimental models have been instrumental in exploring the impact of HPRT deficiency on dopaminergic neurons.
Studies using HPRT-deficient cell lines and mouse models have revealed that the lack of HPRT activity has a profound effect on the development and function of dopaminergic neurons. plos.orgnih.gov Key findings from these models include:
Altered Gene Expression: HPRT deficiency in murine embryonic stem cells leads to a notable shift from neuronal to glial gene expression during differentiation. plos.org
Dysregulation of Developmental Pathways: The deficiency disrupts the expression of genes crucial for the development and function of dopaminergic neurons. plos.orgaging-us.com For instance, HPRT deficiency has been shown to affect the expression of transcription factors that are essential for the proper development and survival of these neurons. nih.gov
Reduced Dopaminergic Phenotype: In human brain tissue from LNS patients, neurons in the substantia nigra show reduced immunoreactivity for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis. nih.gov This finding is replicated in HPRT-deficient mouse models and cell lines, which exhibit reduced TH expression without a corresponding loss of neurons, suggesting a loss of the dopaminergic neurochemical phenotype rather than cell death. nih.gov
Impaired Neuronal Programming: Research suggests that HPRT deficiency influences the early developmental programming that determines the dopaminergic phenotype. nih.govnih.gov This disruption of early developmental processes is thought to be a key factor in the pathogenesis of the neurological aspects of LNS. nih.gov
The following table presents findings from experimental models on the impact of HPRT deficiency on dopaminergic systems:
| Experimental Model | Key Finding | Implication for LNS Pathogenesis |
| HPRT-deficient murine embryonic stem cells | Switch from neuronal to glial gene expression | Disruption of normal neural development |
| HPRT-deficient mouse neuroblastoma cells | Increased expression of transcription factors (e.g., engrailed 1 and 2) | Altered specification and survival of dopamine neurons |
| HPRT knockout mouse model | Reduced striatal dopamine and TH expression without neuron loss | Impaired dopamine synthesis and function |
| Human iPSC-derived neural stem cells from LND patients | Altered purine metabolism deregulates genes in early neuronal development | Defects in the foundational stages of neuron formation |
These findings from experimental models underscore the critical role of HPRT in the normal development and maintenance of the dopaminergic system. The disruption of these processes due to HPRT deficiency provides a compelling explanation for the severe neurological impairments observed in Lesch-Nyhan Syndrome. plos.orgnih.gov
This compound in Cancer Metabolism
Recent metabolomic studies have identified this compound as a significant metabolite associated with metastasis in breast cancer. researchgate.netnih.gov In experimental models using breast cancer cell lines, metabolites secreted from highly metastatic cells (MDA-MB-231) were found to induce an epithelial-to-mesenchymal transition (EMT) in less metastatic cells (MCF-7). researchgate.netresearchgate.net EMT is a crucial process by which cancer cells gain migratory and invasive properties.
This compound, specifically, was shown to have a significant EMT-inducing effect, leading to increased migration and invasion of MCF-7 cells. researchgate.netnih.govresearchgate.net Further investigations have revealed that this compound activates the PI3K/AKT signaling pathway, a well-known hallmark of cancer metastasis. researchgate.netnih.gov This activation is associated with the upregulation of glycerolipid and fatty acid metabolism, while glycolysis is dysregulated. researchgate.netnih.gov Seahorse real-time ATP rate analysis has shown a significant decrease in ATP production from glycolysis in cancer cells treated with this compound. researchgate.net
Moreover, this compound has been observed to have pro-angiogenic effects by increasing the gene expression of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF). researchgate.netnih.govresearchgate.net It also affects lipid metabolism by upregulating the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9). researchgate.netnih.govresearchgate.net
The importance of this compound in these processes is further underscored by experiments where the knockdown of purine nucleoside phosphorylase (an enzyme in the this compound biosynthesis pathway) or the inhibition of this compound uptake led to a significant reduction in its metastasis-associated effects. researchgate.netnih.govresearchgate.net These findings collectively identify this compound as a novel metastasis-associated metabolite in breast cancer, suggesting it could be a promising target for diagnostic and therapeutic strategies. researchgate.netnih.gov
Table 3: Effects of this compound on Breast Cancer Cell Models
| Effect | Cell Line Model | Key Findings | Reference |
| Epithelial-to-Mesenchymal Transition (EMT) | MCF-7 treated with MDA-MB-231 metabolites | This compound induces EMT, increasing migration and invasion. | researchgate.netnih.govresearchgate.net |
| PI3K/AKT Pathway | MCF-7 | This compound significantly activates this pro-metastatic pathway. | researchgate.netnih.gov |
| Metabolism | MCF-7 | Upregulates lipid metabolism, dysregulates glycolysis. | researchgate.netnih.gov |
| Angiogenesis | Not specified | Increases gene expression of VEGF and PDGF. | researchgate.netnih.govresearchgate.net |
| Lipid Metabolism | Not specified | Increases gene expression of PCSK9. | researchgate.netnih.govresearchgate.net |
The pro-migratory effects of this compound in cancer cells are linked to hypoxia, a condition of low oxygen levels common in solid tumors. researchgate.netnih.gov Hypoxia is a known driver of cancer progression and metastasis, in part by inducing EMT. dovepress.comfrontiersin.org The mechanism by which this compound promotes migration and invasion in breast cancer cells has been described as a "hypoxia-associated mechanism". researchgate.netnih.govresearchgate.net
Hypoxia itself can trigger cellular responses that lead to a more aggressive cancer phenotype. dovepress.com This includes the stabilization of hypoxia-inducible factors (HIFs), which are transcription factors that regulate a wide range of genes involved in cell survival, angiogenesis, and metastasis. dovepress.comfrontiersin.org Hypoxia-induced EMT is characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and vimentin. dovepress.com
While the precise interplay between this compound and the classical hypoxia signaling pathways is still under investigation, it is clear that this compound contributes to the migratory and invasive capabilities of cancer cells in a manner that is associated with the cellular response to low oxygen. researchgate.netnih.govresearchgate.net
This compound in Muscle Physiology and Fatigue
This compound is recognized as an important metabolite in muscle tissue, with its levels dramatically increasing in both blood and skeletal muscle during intense exercise and muscle contraction. nih.govnih.gov It is an intermediate product of the catabolism of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.gov As such, this compound has been characterized as a marker of exercise exhaustion. nih.govnih.gov
Recent studies using mouse models have shed light on the direct physiological effects of this compound on skeletal muscle. nih.govresearchgate.net Chronic treatment with this compound through dietary supplementation was found to induce skeletal muscle fatigue and impair exercise performance in mice, without affecting their growth or skeletal muscle development. nih.govresearchgate.net
The underlying mechanism appears to involve the uncoupling protein 2 (UCP2). nih.govresearchgate.net this compound was shown to increase the expression of UCP2 in skeletal muscle. nih.govnih.govresearchgate.net UCP2 is a mitochondrial protein that can uncouple oxidative phosphorylation from ATP synthesis, leading to the dissipation of the proton gradient as heat. This results in decreased energy substrate storage and an enhancement of glycolysis. nih.govnih.govresearchgate.net The effects of this compound on muscle fatigue were also observed with acute intraperitoneal injection. nih.gov
Crucially, the specific knockout of UCP2 in the muscles of mice reversed the fatiguing effects of this compound. nih.govresearchgate.net This research identifies a novel role for this compound in causing muscular fatigue through a mechanism dependent on UCP2-mediated mitochondrial uncoupling and subsequent ATP depletion. nih.govresearchgate.net This finding may have implications for understanding clinical muscle dysfunctions characterized by abnormal metabolism and fatigue. nih.gov
Accumulation of this compound as a Marker of Exercise Exhaustion in Animal Models
This compound, an intermediate in purine metabolism, has been identified as a significant biomarker for exercise-induced exhaustion. nih.govfrontiersin.org During intense physical activity, the demand for adenosine triphosphate (ATP) in skeletal muscle escalates. nih.govfrontiersin.org This heightened energy demand leads to the rapid breakdown of ATP, which produces a cascade of intermediate metabolites, including adenosine monophosphate (AMP), inosine monophosphate (IMP), and ultimately, this compound. researchgate.netfrontiersin.org
Studies focusing on energy metabolism during exercise have consistently observed a dramatic increase in blood this compound levels, which can be two to ten times higher than at a resting state, depending on the intensity of the exercise. nih.govresearchgate.net This elevation of this compound in the blood and muscle tissue is a direct reflection of the high rate of ATP turnover and purine nucleotide degradation occurring within the muscles. frontiersin.orgfrontiersin.org Consequently, its concentration is now characterized as a reliable marker for physical exhaustion and metabolic stress. nih.govfrontiersin.org
In animal models, this correlation has been explored in detail. For instance, in studies involving high-intensity interval training, athletes showed significantly elevated levels of this compound in their sweat post-exercise, indicating systemic changes. frontiersin.org The increase in this compound concentration suggests that during exhaustive exercise, the body's energy metabolism relies heavily on the glycolytic energy supply system and a high level of ATP turnover. frontiersin.org
This compound-Induced Muscular ATP Depletion and Fatigue in Experimental Models
Beyond being just a marker, research indicates that this compound itself plays a direct role in causing muscular fatigue by inducing ATP depletion. nih.govnih.gov Experimental models using mice have demonstrated a causal link between elevated this compound levels and impaired exercise performance. nih.gov
In one key study, chronic dietary supplementation with this compound in mice led to significant skeletal muscle fatigue and reduced exercise capacity without affecting the animals' growth or muscle development. nih.govnih.gov A similar outcome was observed with acute treatment via intraperitoneal injection of this compound, highlighting its rapid and direct effect on muscle function. nih.gov
The mechanism behind this effect involves the uncoupling protein 2 (UCP2). nih.govnih.gov this compound was found to increase the expression of UCP2 in skeletal muscle. nih.gov UCP2 is a mitochondrial inner membrane protein that can uncouple oxidative phosphorylation from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat rather than being used to produce ATP. This leads to a state of energy inefficiency. The Hx-induced elevation of UCP2 resulted in decreased storage of energy substrates and an enhancement of glycolysis, ultimately causing a deficiency in muscular ATP. nih.gov
To confirm this pathway, researchers used an adeno-associated viral vector to specifically knock out UCP2 in the muscles of mice. This intervention successfully reversed the effects of this compound, preventing the ATP depletion and enhancement of glycolysis, which in turn rescued the mice from muscular weakness. nih.gov These findings establish a novel role for this compound in mediating skeletal muscular fatigue through a UCP2-dependent mechanism. nih.govnih.gov
Table 1: Effect of Acute this compound Treatment on Exercise Performance and Metabolism in Mice Data extracted from a study on male mice 30 minutes after an intraperitoneal injection of this compound (Hx) or saline. nih.gov
| Parameter | Control Group (Saline) | This compound-Treated Group | Percentage Change |
|---|---|---|---|
| Treadmill Running Time | ~100% (normalized) | Decreased | Significant Reduction |
| Grip Strength | ~100% (normalized) | Decreased | Significant Reduction |
| Gastrocnemius Muscle ATP Content | Higher | Lower | Significant Depletion |
| Gastrocnemius Muscle Glycogen Content | Higher | Lower | Significant Depletion |
| Gastrocnemius Muscle Lactate Content | Lower | Higher | Significant Increase |
| Serum Glucose | Lower | Higher | Significant Increase |
This compound in Cellular Stress Responses
Hypoxia Modulation of Purine Salvage and this compound Levels
Hypoxia, or low oxygen availability, profoundly alters cellular metabolism, including the pathways that regulate purine levels. Under conditions of cellular stress where ATP consumption outpaces its formation, AMP is degraded to this compound. d-nb.info It was initially thought that hypoxia would lead to a straightforward accumulation of this compound due to increased ATP breakdown and decreased oxidative degradation of this compound. d-nb.info However, recent research, particularly in stored red blood cells (RBCs), reveals a more complex regulatory mechanism. nih.govhaematologica.org
Studies on both human and mouse RBCs have shown that hypoxia actually decreases the accumulation of this compound. nih.govnih.gov This effect is not due to an increase in its catabolism but rather to a modulation of the purine salvage pathway and its preceding steps. Specifically, hypoxia was found to decrease the activity of adenosine monophosphate deaminase (AMPD), the enzyme that converts AMP to IMP, which is a precursor to this compound. nih.govhaematologica.org By downregulating this deamination step, fewer purines proceed down the degradation pathway, thus preventing this compound from accumulating. haematologica.org
Furthermore, hypoxia appears to enhance purine salvage reactions, where this compound is recycled back into nucleotides. nih.govhaematologica.org This dual effect—slowing purine degradation and promoting recycling—serves as a protective mechanism, preserving the cell's nucleotide pool during oxygen deprivation. nih.gov In mouse models exposed to hypobaric hypoxia, a significant decrease in RBC this compound levels was observed within hours. nih.gov These findings indicate that this compound levels are tightly regulated under hypoxic stress, with the cell actively working to prevent its accumulation. nih.govhaematologica.org
Salt Stress Effects on this compound Catabolism in Plant Root Systems
In plants, environmental stressors such as high salinity significantly impact metabolic processes, including purine metabolism in the roots. Research on the root tips of corn (Zea mays L.) subjected to salt stress revealed a dramatic shift in the balance of purine nucleotide synthesis and degradation. usda.gov
While the capacity of the roots to synthesize purine nucleotides through either de novo synthesis or the salvage of this compound was not significantly affected by the salt treatment, the catabolism (breakdown) of this compound was accelerated more than 3.5-fold. usda.gov This marked increase in degradation activity shifts the normal 1:1 ratio of purine synthesis to degradation to less than 0.2 during salt stress, indicating a strong metabolic push towards nucleotide breakdown. usda.gov
This enhanced capacity to degrade purines, specifically this compound, may be a key factor contributing to the reduction in adenine (B156593) nucleotide pools observed in salt-stressed plants. usda.gov Similar findings have been noted in other plant species. For example, in cultured cells of the mangrove tree Bruguiera sexangula, salt stress also stimulated the catabolism of this compound to CO2. researchgate.net The overproduction of this compound and its subsequent catabolism under stress conditions can be interpreted as part of a broader plant stress response. researchgate.net
Table 2: Impact of Salt Stress on Purine Metabolism in Zea mays Root Tips Data reflects metabolic activity in corn root tips after 19 days of salinization. usda.gov
| Metabolic Pathway | Control Plants | Salt-Stressed Plants | Outcome of Salt Stress |
|---|---|---|---|
| De Novo Purine Synthesis | Normal Activity | Not Significantly Affected | No Change |
| This compound Salvage | Normal Activity | Not Significantly Affected | No Change |
| This compound Catabolism | Baseline Rate | >3.5-fold Increase | Markedly Accelerated |
| Ratio of Purine Synthesis to Degradation | ~1.0 | <0.2 | Shift Towards Degradation |
Advanced Analytical and Detection Methodologies for Hypoxanthine Research
Chromatographic Techniques
Chromatography, particularly high-performance liquid chromatography (HPLC) and its coupling with mass spectrometry, stands as a cornerstone for the precise measurement of hypoxanthine (B114508). These techniques are renowned for their ability to separate complex mixtures and provide quantitative data with high accuracy.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of this compound in biological samples such as human serum and plasma. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is a common approach, valued for its efficiency in analyzing nucleic acid components. scitepress.org A typical RP-HPLC method might utilize a C18 column to separate this compound from other purines like guanine (B1146940), uric acid, and xanthine (B1682287). scitepress.orgnih.gov
The mobile phase composition is a critical parameter in achieving optimal separation. For instance, a simple isocratic mobile phase consisting of NaH2PO4 buffer, methanol (B129727), acetonitrile, and tetrahydrofuran (B95107) has been successfully used. nih.gov Another method employs a gradient with an aqueous mobile phase of trifluoroacetic acid and methanol. nih.gov Detection is commonly performed using ultraviolet (UV) detectors, as this compound exhibits absorbance in the UV spectrum. nih.govnih.gov Sample preparation often involves a straightforward one-step process, such as centrifugal filtration to remove proteins, which can yield high component recoveries of around 98%. nih.govnih.gov The sensitivity of HPLC methods allows for detection limits in the range of 100 ng/mL to the picomole level per injection. nih.govnih.gov
| Method | Column | Mobile Phase | Detection | Detection Limit | Reference |
|---|---|---|---|---|---|
| Reversed-Phase HPLC | Spherisorb 5 C18 | 300 mmol dm-3 NaH2PO4 (pH 3.0)-methanol-acetonitrile-tetrahydrofuran (97.8 + 0.5 + 1.5 + 0.2) | Amperometric | 2-20 pmol per injection | nih.gov |
| Reversed-Phase HPLC | Monolithic C18 | 0.1% Trifluoroacetic acid in deionized water (pH 2.2) and methanol (gradient) | UV | 100 ng/mL | nih.gov |
| Reversed-Phase HPLC | Not Specified | Acetonitrile, water, and phosphoric acid | Not Specified | Not Specified | sielc.com |
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly selective tool for the quantification of purine (B94841) metabolites, including this compound. mdpi.comnih.gov This technique offers enhanced sensitivity and specificity compared to conventional HPLC with UV detection, making it particularly suitable for complex biological matrices like urine and plasma. plos.orgnih.gov The use of ion-pairing reversed-phase ultra-high performance liquid chromatography (IP-RP-UPLC-MS/MS) allows for the simultaneous analysis of numerous purine and pyrimidine (B1678525) nucleobases, nucleosides, and nucleotides within a short run time. nih.gov
In LC-MS/MS analysis, the chromatographic separation is followed by mass spectrometric detection, often using an electrospray ionization (ESI) source in positive ion mode. mdpi.com Quantitative determination is typically performed in multiple-reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govnih.gov This targeted approach minimizes interference from other endogenous compounds. mdpi.com The development of LC-MS/MS methods has enabled the reliable quantification of a broad range of purine and pyrimidine biomarkers in urine, facilitating the diagnosis of metabolic disorders. plos.org
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Ion-Pairing Reversed Phase Ultra-High Performance Liquid Chromatography (IP-RP-UPLC) | nih.gov |
| Ionization | Electrospray Ionization (ESI) in positive mode | mdpi.com |
| Detection Mode | Multiple-Reaction Monitoring (MRM) | nih.govnih.gov |
| Linear Range (this compound) | 0.02–11.7 μM | tandfonline.com |
| Application | Simultaneous quantification of xanthine, this compound, uric acid, allantoin, and creatinine (B1669602) in urine | nih.govtandfonline.com |
Electrochemical Biosensors
Electrochemical biosensors represent a rapidly advancing field for this compound detection, offering advantages such as high sensitivity, specificity, and the potential for real-time monitoring. thescipub.com These devices typically rely on the enzymatic activity of xanthine oxidase to generate a measurable electrical signal.
Amperometric enzyme electrodes are a prominent type of biosensor for this compound. thescipub.com These sensors are constructed by immobilizing xanthine oxidase (XOD) onto an electrode surface. thescipub.comresearchgate.net The fundamental principle involves the XOD-catalyzed oxidation of this compound to xanthine and subsequently to uric acid. nih.gov This reaction consumes oxygen and produces hydrogen peroxide. The sensor measures the change in current resulting from either the reduction of oxygen or the oxidation of the produced hydrogen peroxide at a specific applied potential. tandfonline.com
For instance, a this compound sensor can be fabricated by covalently binding xanthine oxidase with glutaraldehyde (B144438) and bovine serum albumin onto a platinum disc electrode. thescipub.com The response to this compound is then measured amperometrically at a potential of +600 mV versus an Ag/AgCl reference electrode in a phosphate (B84403) buffer solution. thescipub.com Such biosensors can exhibit a linear response to this compound over a concentration range of 2.00x10⁻⁶ to 1.85x10⁻⁴ mol L⁻¹. thescipub.com
The development of enzyme biosensors for this compound is an active area of research, with efforts focused on improving sensitivity, stability, and ease of use. nih.gov A variety of materials and immobilization techniques are being explored to enhance sensor performance. For example, xanthine oxidase has been immobilized on carbon film electrodes and multi-walled carbon nanotube-modified carbon film electrodes using glutaraldehyde cross-linking. nih.gov The use of carbon nanotubes can enhance the electrochemical performance of the biosensor. nih.gov
A notable innovation is the development of cost-effective and portable paper-based enzyme biosensors. nih.govacs.org In one such design, xanthine oxidase and an organic dye are entrapped within a sol-gel matrix on paper. nih.govacs.org The enzymatic reaction leads to a color change that can be quantified, providing a simple, one-step detection method for this compound. nih.govacs.org These paper-based sensors have shown a linear response in the micromolar concentration range with a detection limit as low as 3.7 μM. nih.govacs.org
| Biosensor Type | Immobilization Method | Detection Principle | Linear Range | Detection Limit | Reference |
|---|---|---|---|---|---|
| Amperometric Enzyme Electrode | Covalent binding with glutaraldehyde and bovine serum albumin on a platinum disc electrode | Amperometric detection of hydrogen peroxide | 2.00x10⁻⁶ - 1.85x10⁻⁴ mol L⁻¹ | Not Specified | thescipub.com |
| Paper-Based Enzyme Biosensor | Entrapment of xanthine oxidase and an organic dye in a sol-gel matrix on paper | Colorimetric | Micromolar range | 3.7 μM | nih.govacs.org |
| Carbon Film Electrode Biosensor | Glutaraldehyde cross-linking of xanthine oxidase on a carbon film electrode | Amperometric | Not Specified | 0.77 μM | nih.gov |
| Multi-Walled Carbon Nanotube/Carbon Film Electrode Biosensor | Glutaraldehyde cross-linking of xanthine oxidase on a CNT-modified carbon film | Amperometric | Not Specified | 0.75 μM | nih.gov |
Spectrophotometric and Colorimetric Methods
Spectrophotometric and colorimetric methods offer a more traditional yet effective approach for the quantification of this compound. These methods are often based on enzymatic reactions that produce a colored or fluorescent product, which can be measured using a spectrophotometer or a microplate reader.
These assays typically utilize xanthine oxidase to catalyze the conversion of this compound (and xanthine) to uric acid and hydrogen peroxide. caymanchem.com In the presence of a developer enzyme, the hydrogen peroxide reacts with a probe to generate a fluorogenic or chromogenic compound. caymanchem.com The intensity of the fluorescence or absorbance is directly proportional to the amount of this compound present in the sample.
Commercially available assay kits provide a convenient and high-throughput platform for measuring this compound in various biological samples, including tissue homogenates, cell lysates, serum, plasma, and urine. caymanchem.com These kits can be adapted for both colorimetric and fluorometric detection. The fluorometric assay is generally more sensitive, with a detection limit around 0.04 μM, while the colorimetric assay has a detection limit of approximately 0.18 μM. caymanchem.com An enzymatic spectrophotometric method has also been described for the separate determination of this compound and xanthine by measuring absorbance changes at 280 nm and 292 nm during the enzymatic reactions. rsc.org Another approach involves a catalytic spectrophotometric method where the hydrogen peroxide produced reacts with 4-aminoantipyrine (B1666024) and phenolic acid in the presence of horseradish peroxidase to form a colored product. researchgate.net
| Assay Type | Principle | Measurement Wavelength | Assay Range | Detection Limit | Reference |
|---|---|---|---|---|---|
| Fluorometric | Enzymatic reaction producing a fluorogenic compound | Ex/Em = 535/587 nm | 0.04-5 µM | 0.04 µM | caymanchem.com |
| Colorimetric | Enzymatic reaction producing a chromogenic compound | 570 nm | 0.18-100 µM | 0.18 µM | caymanchem.com |
| Enzymatic Differential Spectrophotometric | Measurement of extinction changes during enzymatic oxidation | 280 nm and 292 nm | Not Specified | Not Specified | rsc.org |
| Catalytic Spectrophotometric | Chromogenic reaction of hydrogen peroxide with 4-aminoantipyrine and phenic acid | 508 nm | 0.2 - 3.0 mmol L⁻¹ | 0.05 mmol L⁻¹ | researchgate.net |
Other Emerging Techniques
Emerging analytical methodologies are enhancing the precision and sensitivity of this compound detection in complex biological matrices. These advanced techniques are pivotal for metabolic profiling and biomarker discovery, offering new insights into the roles of this compound in various physiological and pathological states.
Surface-Enhanced Raman Spectroscopy (SERS) in Metabolic Profiling
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical tool for the rapid and highly sensitive detection of biomolecules, including this compound. nih.govamerigoscientific.com This technique significantly amplifies the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, such as gold or silver. amerigoscientific.comnih.gov The enhancement allows for the identification of metabolites at very low concentrations within complex biological samples like serum, urine, and cell supernatants. nih.govuvic.ca
In the context of metabolic profiling, SERS has been instrumental in identifying this compound as a key biomarker in various biological processes and diseases. For instance, studies have shown that the SERS spectra of bacteria are often dominated by metabolites from purine degradation, including adenine (B156593), guanine, xanthine, and this compound. nih.govnih.govull.es This allows for the metabolic fingerprinting of different bacterial species and their response to environmental stress. nih.govnih.gov
Research has successfully utilized SERS for the quantitative detection of this compound in bodily fluids. By employing gold nanostars as the SERS substrate, researchers have been able to quantify this compound concentrations in the nanogram per milliliter range (ng/mL) in human serum, saliva, and urine. nih.gov These SERS-based measurements have shown a strong correlation with results obtained from traditional methods like high-performance liquid chromatography (HPLC), validating the accuracy of the technique. nih.govacs.org Furthermore, SERS has been used to identify this compound as a significant biomarker for conditions such as breast cancer following radiation therapy and ischemic stroke, where its levels are altered in the extracellular environment. uvic.canih.gov
The characteristic SERS spectral peaks of this compound allow for its specific identification. These peaks correspond to the vibrational modes of its molecular structure, particularly the purine ring.
| Reported Peak (cm⁻¹) | Vibrational Assignment (Tentative) | Substrate | Reference |
|---|---|---|---|
| ~721-742 | Purine Ring Breathing Mode | Citrate-reduced Silver (cit-Ag) colloids, Gold Nanostars | acs.orgnih.gov |
| ~640 | Ring Deformation | Gold Nanostars | nih.gov |
| ~1158 | O-H/C-H Rocking | Citrate-reduced Silver (cit-Ag) colloids | nih.gov |
| ~1327 | C-H/C-H Rocking | Citrate-reduced Silver (cit-Ag) colloids | nih.gov |
| ~1454 | Imidazole (B134444) Ring Stretching | Citrate-reduced Silver (cit-Ag) colloids | nih.gov |
| ~560, 803, 1206, 1290, 1620 | Various Ring Modes | Gold Nanostars | nih.gov |
Nuclear Magnetic Resonance (NMR) Metabolomics for this compound Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and non-destructive analytical technique that provides detailed structural and quantitative information about metabolites in biological samples. technologynetworks.combohrium.com In metabolomics, ¹H-NMR (proton NMR) is widely used to generate a comprehensive profile of small molecules, including this compound, in biofluids like urine and blood plasma, as well as in cell and tissue extracts. researchgate.netmdpi.com
The identification of this compound by NMR is based on its unique spectral signature, characterized by specific chemical shifts of its protons. nih.govhmdb.ca Because the NMR signal intensity is directly proportional to the molar concentration of the metabolite, the technique is highly quantitative and reproducible, making it ideal for large-scale clinical studies. technologynetworks.combohrium.com
NMR-based metabolomics has been successfully applied to identify this compound as a biomarker in several contexts. It has proven to be a valuable screening tool for detecting inborn errors of purine metabolism, where characteristic abnormalities in the concentrations of this compound and other purine metabolites can be clearly demonstrated in the ¹H-NMR spectra of urine samples. researchgate.net More recently, ¹H-NMR metabolomics analysis identified this compound as a novel metastasis-associated metabolite in breast cancer. nih.govku.ac.ae The study revealed that highly metastatic cancer cells secrete this compound, and its intracellular concentration was approximately three times higher in these cells compared to less metastatic cells. nih.gov
The precise chemical shifts of this compound's protons and carbons are dependent on the solvent and pH of the sample but are well-documented, allowing for confident identification in complex spectra.
| Nucleus | Solvent | Frequency | Reported Chemical Shifts (ppm) | Reference |
|---|---|---|---|---|
| ¹H | Water (H₂O) | 600 MHz | 8.17, 8.20 | nih.govhmdb.ca |
| ¹H | DMSO-d6 | 400 MHz | 7.97, 8.08, 12.3 (broad) | nih.gov |
| ¹³C | DMSO-d6 | 22.53 MHz | 119.95, 140.86, 145.39, 153.92, 156.13 | nih.gov |
| ¹³C | D₂O (pH 10.5) | Not Specified | 125.1, 144.1, 151.3, 154.1, 163.5 | nih.gov |
Q & A
Basic Research Questions
Q. What methodological approaches are most effective for quantifying hypoxanthine in biological matrices, and how do their accuracies compare?
- Answer : this compound quantification commonly employs techniques like Differential Mobility Spectrometry-Mass Spectrometry (DMS-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). DMS-MS achieves ~87% accuracy (±11%) in human urine analysis, while LC-MS shows comparable precision (e.g., 2.59-fold this compound increase post-radiation exposure in non-human primates) . For food quality studies, microfluidic paper-based biosensors offer cost-effective alternatives with >90% recovery rates in meat samples . Spectrophotometric automation (e.g., xanthine oxidase-coupled assays) remains viable for high-throughput analysis .
Q. How does this compound serve as a biomarker in cellular energy status studies?
- Answer : this compound accumulates during ATP degradation under hypoxic conditions. In shrimp muscle, this compound levels correlate with storage time, increasing by 48% after 10 days at low temperatures, reflecting ATP breakdown . Experimental designs should include time-series sampling and controls for temperature/pH to isolate degradation kinetics .
Q. What sample preparation protocols are critical for minimizing this compound degradation in pharmacological studies?
- Answer : Stabilization requires immediate freezing (-80°C) and protease inhibitors. For unstable this compound in injectables (e.g., Shuxuetong), the standard addition method with LC-MS/MS and multi-level pharmacokinetic modeling prevents matrix interference . Centrifugation (10,000×g, 10 min) and solid-phase extraction (e.g., SCX-SPE) improve recovery in urine .
Advanced Research Questions
Q. How can discrepancies between DMS-MS and LC-MS this compound measurements be reconciled in radiation biomarker studies?
- Answer : Discrepancies arise from matrix effects (e.g., urine salts) and ionization efficiency. In NHP studies, DMS-MS reported a 2.76-fold this compound increase post-exposure vs. LC-MS’s 2.59-fold, suggesting protocol harmonization (e.g., internal standardization and cross-validation) is critical . Statistical adjustments (e.g., Bland-Altman plots) should quantify inter-method bias .
Q. Why is there no consensus on this compound’s correlation with postmortem interval (PMI) in forensic studies?
- Answer : this compound dynamics in vitreous humor are nonlinear and influenced by antemortem conditions (e.g., metabolic rate, disease). Studies report ±36-minute confidence intervals within 6 hours postmortem but wider variability (±1.3 hours) at 6–12 hours . Lack of standardized sampling protocols (e.g., timepoints, normalization to potassium) further complicates model development .
Q. What computational strategies improve this compound identification in untargeted metabolomics?
- Answer : Tools like MetaboKit integrate MS/MS spectral matching and retention time alignment to distinguish this compound from isomers (e.g., inosine). For example, this compound (RT 1.6 min) was differentiated from inosine (RT 3.0 min) using fragmentation patterns (m/z 137.045 → 119.035) . Machine learning classifiers (e.g., random forests) can prioritize this compound peaks in noisy datasets .
Q. How do multi-level pharmacokinetic models address this compound instability in pharmacological quality control?
- Answer : Integrating standard addition methods with LC-MS/MS accounts for matrix-induced degradation. For Shuxuetong injection, spiking this compound at four concentrations enabled linear regression (R² >0.99) to quantify instability, with inter-day precision <12% .
Key Methodological Recommendations
- Experimental Design : Include biological replicates (n ≥5) and matrix-matched calibration curves to account for variability .
- Data Interpretation : Use mixed-effects models to address inter-study variability in forensic applications .
- Instrumentation : Validate new platforms (e.g., microfluidic biosensors) against established LC-MS protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
